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molecular formula C12H10Cl2OS B8288784 3,4-Dichloro-6,7,8,9-tetrahydro-2-hydroxydibenzothiophene

3,4-Dichloro-6,7,8,9-tetrahydro-2-hydroxydibenzothiophene

Cat. No. B8288784
M. Wt: 273.2 g/mol
InChI Key: KICHKWMGULZNAG-UHFFFAOYSA-N
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Patent
US04528399

Procedure details

A mixture of 4.2 g of 3,4-dichloro-6,7,8,9-tetrahydro-2-methoxy dibenzothiophene and 40 g of pyridine hydrochloride is stirred at 190°-195° under nitrogen for 2 hours. The cooled mixture is triturated with water and the solid product is collected. Recrystallization from ether-pentane after decolorization with charcoal gave 3.6 g of 3,4-dichloro-6,7,8,9-tetrahydro-2-hydroxydibenzothiophene as off-white crystals, mp 103°-105°.
Name
3,4-dichloro-6,7,8,9-tetrahydro-2-methoxy dibenzothiophene
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:16]C)=[CH:4][C:5]2[C:9]3[CH2:10][CH2:11][CH2:12][CH2:13][C:8]=3[S:7][C:6]=2[C:14]=1[Cl:15].Cl.N1C=CC=CC=1>>[Cl:1][C:2]1[C:3]([OH:16])=[CH:4][C:5]2[C:9]3[CH2:10][CH2:11][CH2:12][CH2:13][C:8]=3[S:7][C:6]=2[C:14]=1[Cl:15] |f:1.2|

Inputs

Step One
Name
3,4-dichloro-6,7,8,9-tetrahydro-2-methoxy dibenzothiophene
Quantity
4.2 g
Type
reactant
Smiles
ClC=1C(=CC2=C(SC3=C2CCCC3)C1Cl)OC
Name
Quantity
40 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 190°-195° under nitrogen for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled mixture is triturated with water
CUSTOM
Type
CUSTOM
Details
the solid product is collected
CUSTOM
Type
CUSTOM
Details
Recrystallization from ether-pentane after decolorization with charcoal

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=CC2=C(SC3=C2CCCC3)C1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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